FPS-ZM1 is a synthetic molecule that functions as a high-affinity antagonist of the Receptor for Advanced Glycation End-products (RAGE). [] RAGE is a multi-ligand transmembrane receptor of the immunoglobulin superfamily, implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and diabetes complications. [, ] FPS-ZM1 competitively binds to RAGE, preventing the binding of its ligands and thereby disrupting downstream signaling pathways. []
Due to its ability to block RAGE signaling, FPS-ZM1 has emerged as a valuable tool in scientific research, particularly in investigating the role of RAGE in various disease models and exploring its therapeutic potential. [, , , , , ]
FPS-ZM1 is classified as a small molecule antagonist of RAGE, with a high binding affinity (Ki = 25 nM) to the receptor. It has been studied extensively in both in vitro and in vivo models to understand its biological effects and mechanisms of action. The compound is often utilized in research settings to explore its potential in treating neurodegenerative diseases and complications arising from diabetes, such as diabetic wound healing.
The synthesis of FPS-ZM1 involves several key steps that utilize standard organic chemistry techniques. The primary method reported for synthesizing FPS-ZM1 includes:
In one study, FPS-ZM1 was incorporated into metal-organic frameworks for enhanced drug delivery systems, demonstrating versatility in its application beyond traditional synthesis .
FPS-ZM1 has a molecular formula of C20H22ClNO and a molecular weight of 327.85 g/mol. Its structure features:
The structural formula can be represented as follows:
This configuration allows FPS-ZM1 to effectively bind to RAGE, inhibiting its activity and thereby reducing cellular stress induced by amyloid beta peptides.
FPS-ZM1 participates in various chemical reactions pertinent to its function as a RAGE inhibitor:
These reactions highlight the compound's potential as a therapeutic agent targeting RAGE-related pathologies.
The mechanism of action for FPS-ZM1 primarily revolves around its ability to inhibit RAGE-mediated signaling pathways:
This mechanism underscores the therapeutic potential of FPS-ZM1 in managing diseases characterized by chronic inflammation.
FPS-ZM1 exhibits several noteworthy physical and chemical properties:
These properties are critical for ensuring effective utilization in experimental settings.
FPS-ZM1 has diverse applications across several scientific fields:
FPS-ZM1 emerged from rational drug design efforts focused on blocking Aβ-RAGE interactions without inducing cytotoxicity. Its chemical structure features a chloro-substituted benzamide core linked to a cyclohexyl group via a tertiary amide bond (–CO–N–), conferring both metabolic stability and BBB permeability. The tertiary amide moiety is critical for forming hydrogen bonds with key residues in RAGE’s V domain, while its lipophilic aromatic rings facilitate membrane penetration [7] [8] [10].
Pharmacological characterization reveals exceptional binding affinity:
Table 1: Binding Affinities of FPS-ZM1 Against Key RAGE Ligands
Ligand | Biological Role | Ki Value (nM) |
---|---|---|
Aβ₄₀ | Amyloid-beta peptide implicated in AD | 25 |
HMGB1 | Pro-inflammatory alarmin | 148 |
S100B | Calcium-mediated signaling protein | 230 |
In vitro studies demonstrate that FPS-ZM1 displaces [¹²⁵I]-labeled Aβ₄₀ from human RAGE V domains expressed in CHO cells, confirming direct competitive inhibition. Unlike earlier RAGE inhibitors, FPS-ZM1 shows no cellular toxicity at concentrations ≤10 μM in neuronal and microglial cultures, supporting its therapeutic utility [1] [3].
RAGE is a multiligand transmembrane receptor belonging to the immunoglobulin superfamily. Its extracellular domain comprises one V-type and two C-type (C1, C2) domains, with the V domain serving as the primary docking site for Aβ, S100/calgranulins, and AGEs. Under physiological conditions, RAGE expression is low; however, chronic inflammation or ligand accumulation triggers a pathological positive feedback loop:
In Alzheimer’s disease, RAGE overexpression is a hallmark of disease progression:
Table 2: RAGE Dysregulation in Alzheimer’s Disease
Tissue | RAGE Alteration in AD | Functional Consequence |
---|---|---|
Cerebral vasculature | ↑60% expression | Enhanced Aβ influx across BBB |
Hippocampal neurons | ↑40–50% expression | Impaired long-term potentiation (LTP) |
Plasma sRAGE | ↓30–40% levels | Reduced Aβ sequestration capacity |
Beyond neurodegeneration, RAGE signaling contributes to diabetic complications, cardiovascular disease, and acute inflammatory responses. In giardiasis, RAGE-mediated MAPK/NF-κB pathways drive intestinal epithelial pyroptosis, highlighting its broad role in inflammation [4] [5].
The V domain of RAGE (residues 23–116) is structurally optimized for anionic ligand binding. Its electropositive surface complements Aβ’s acidic residues, facilitating high-affinity interaction. FPS-ZM1 exploits this interface through three mechanistic actions:
FPS-ZM1 occupies subpockets within the V domain that normally engage Aβ’s Lys¹⁶ and Glu²² residues. Molecular dynamics simulations reveal stable hydrogen bonding with GLY20, LYS39, and ARG98—residues critical for Aβ docking [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7